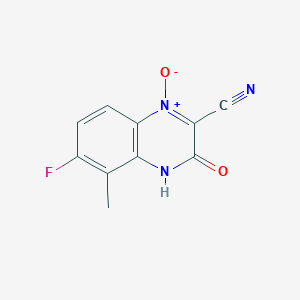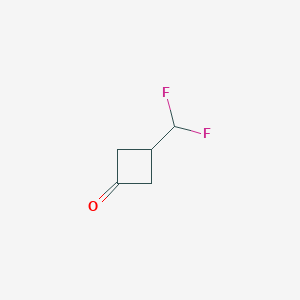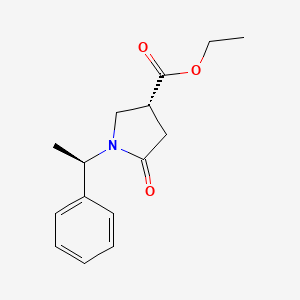
2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate
Übersicht
Beschreibung
“2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate” is a chemical compound with the CAS Number: 952587-05-2. It has a molecular weight of 219.17 and its IUPAC name is 2-cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxaline 1-oxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6FN3O2/c1-5-6(11)2-3-7-9(5)13-10(15)8(4-12)14(7)16/h2-3H,1H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Applications
- Herbicide Synthesis : A study by Makino and Yoshioka (1987) described the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, showcasing the use of fluoroquinoxaline derivatives in agricultural chemistry for herbicidal purposes (Makino & Yoshioka, 1987).
Structural and Spectral Analysis
- Structural Studies : Yao et al. (2013) conducted synthesis and structural characterization of two uracil derivatives, providing insight into the crystal structures and thermal stabilities of compounds with fluoro and chloro substituents, which could have implications for designing molecules with improved stability and specific interactions (Yao et al., 2013).
Antibacterial Agents
- Antibacterial Compound Synthesis : Research on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents by Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of naphthyridine derivatives, highlighting the role of fluoro, cyano, and other substituents in enhancing antibacterial activity (Matsumoto et al., 1984).
Polymer Science
- Copolymer Synthesis : Kharas et al. (2000) explored the synthesis and characterization of novel copolymers of trisubstituted ethylenes with styrene, where methyl 2-cyano-3-dihalophenyl-2-propenoates were used, indicating the utility of cyano- and fluoro-substituted compounds in developing materials with high glass transition temperatures and potential applications in polymer science (Kharas et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-fluoro-5-methyl-1-oxido-3-oxo-4H-quinoxalin-1-ium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O2/c1-5-6(11)2-3-7-9(5)13-10(15)8(4-12)14(7)16/h2-3H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWOZRNKAVDJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C(=[N+]2[O-])C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)

![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)
